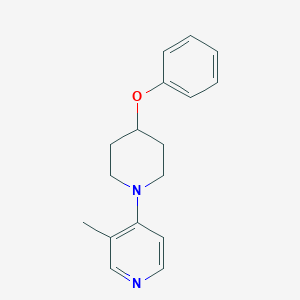![molecular formula C14H17N3O3 B7038240 Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7038240.png)
Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as transition metals, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Known for its applications in medicinal chemistry and materials science.
Imidazo[1,5-a]pyridine: Used in various research areas, including optoelectronics and pharmaceuticals
Uniqueness
Imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone stands out due to its unique combination of the imidazo[1,2-a]pyridine core and the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-10-11-8-17(6-7-20-11)14(18)12-9-16-5-3-2-4-13(16)15-12/h2-5,9,11H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQHCJBJLPXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CCO1)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]-2-(2-fluorophenyl)pyridazin-3-one](/img/structure/B7038158.png)
![1-[3-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]azetidin-1-yl]ethanone](/img/structure/B7038163.png)
![ethyl N-methyl-N-[1-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]piperidin-4-yl]carbamate](/img/structure/B7038171.png)
![[6-[2-[Butan-2-yl(methyl)amino]ethylamino]-5-chloropyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7038183.png)
![N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7038185.png)

![[5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazin-3-yl]methanol](/img/structure/B7038193.png)
![N-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7038199.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-(tetrazol-1-yl)aniline](/img/structure/B7038209.png)
![1-Methyl-4-[6-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pyrimidin-4-yl]piperazin-2-one](/img/structure/B7038223.png)
![6-Tert-butyl-3-[2-(4-chlorophenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038226.png)
![4-[(4-Methyl-2-phenylmethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B7038230.png)
![6-Tert-butyl-3-[2-(2,5-difluorophenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038246.png)
![6-Tert-butyl-3-[2-(3,5-dimethylphenyl)-2-hydroxyethyl]pyrimidin-4-one](/img/structure/B7038251.png)
